(5-Nitrofuran-2-yl)methyl piperidine-1-carbodithioate
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Overview
Description
(5-Nitrofuran-2-yl)methyl piperidine-1-carbodithioate is a chemical compound known for its unique structure and potential applications in various fields. It consists of a nitrofuran moiety attached to a piperidine ring through a carbodithioate linkage. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)methyl piperidine-1-carbodithioate typically involves the reaction of 5-nitrofurfural with piperidine-1-carbodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the carbodithioate linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. Quality control measures, including spectroscopic analysis and chromatography, are implemented to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Nitrofuran-2-yl)methyl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives.
Scientific Research Applications
(5-Nitrofuran-2-yl)methyl piperidine-1-carbodithioate has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Nitrofuran-2-yl)methyl piperidine-1-carbodithioate involves its interaction with biological molecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the compound can interact with enzymes and proteins, disrupting their normal function. These interactions contribute to its antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative with antimicrobial properties.
Piperidine derivatives: Compounds like piperidine-1-carbodithioic acid and its derivatives share structural similarities.
Uniqueness
(5-Nitrofuran-2-yl)methyl piperidine-1-carbodithioate is unique due to its combined nitrofuran and piperidine moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
730-35-8 |
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Molecular Formula |
C11H14N2O3S2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)methyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C11H14N2O3S2/c14-13(15)10-5-4-9(16-10)8-18-11(17)12-6-2-1-3-7-12/h4-5H,1-3,6-8H2 |
InChI Key |
FNXUTFDIUARWMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)SCC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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